8-Bromo-1,3-dichloroisoquinoline

CAS No.: 1936146-98-3

Cat. No.: VC2976496

Molecular Formula: C9H4BrCl2N

Molecular Weight: 276.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1936146-98-3 |

|---|---|

| Molecular Formula | C9H4BrCl2N |

| Molecular Weight | 276.94 g/mol |

| IUPAC Name | 8-bromo-1,3-dichloroisoquinoline |

| Standard InChI | InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-4H |

| Standard InChI Key | HEJRRQJXKBBQLU-UHFFFAOYSA-N |

| SMILES | C1=CC2=CC(=NC(=C2C(=C1)Br)Cl)Cl |

| Canonical SMILES | C1=CC2=CC(=NC(=C2C(=C1)Br)Cl)Cl |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 1936146-98-3 |

| Molecular Formula | C₉H₄BrCl₂N |

| Molecular Weight | 276.94 g/mol |

| IUPAC Name | 8-bromo-1,3-dichloroisoquinoline |

| InChI | InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-4H |

| InChI Key | HEJRRQJXKBBQLU-UHFFFAOYSA-N |

| PubChem CID | 125180306 |

| European Community (EC) Number | 974-271-7 |

| MDL Number | MFCD28954636 |

Table 1: Chemical identifiers of 8-Bromo-1,3-dichloroisoquinoline

Physical and Chemical Properties

Basic Properties

8-Bromo-1,3-dichloroisoquinoline possesses several distinctive physicochemical properties that influence its behavior in chemical reactions and dictate proper handling procedures:

| Property | Value |

|---|---|

| Physical State | Solid |

| Molecular Weight | 276.94 g/mol |

| Density | 1.8 ± 0.1 g/cm³ |

| Flash Point | 185.7 ± 26.5 °C |

| Boiling Point | 383.4 ± 37.0 °C at 760 mmHg |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C |

| Polarizability | 23.7 ± 0.5 10⁻²⁴cm³ |

Table 2: Physicochemical properties of 8-Bromo-1,3-dichloroisoquinoline

Structural Characteristics

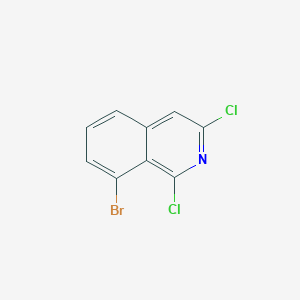

The structure of 8-Bromo-1,3-dichloroisoquinoline features an isoquinoline core with specific halogen substitution patterns. The isoquinoline scaffold consists of a benzene ring fused to a pyridine ring, forming a bicyclic heteroaromatic system. The strategic positioning of the bromine atom at the 8-position and chlorine atoms at positions 1 and 3 contributes to the compound's distinct chemical reactivity .

Chemical Representation

Various notations are used to represent this compound in chemical databases and literature:

| Representation Type | Notation |

|---|---|

| SMILES | C1=CC2=CC(=NC(=C2C(=C1)Br)Cl)Cl |

| Canonical SMILES | C1=CC2=CC(=NC(=C2C(=C1)Br)Cl)Cl |

| Alternative SMILES | ClC1=CC2=C(C(Cl)=N1)C(Br)=CC=C2 |

Table 3: Chemical representation notations for 8-Bromo-1,3-dichloroisoquinoline

Synthesis Methods

Synthetic Routes

The synthesis of 8-Bromo-1,3-dichloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. Common synthetic approaches include:

-

Bromination of 1,3-dichloroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of suitable solvents like chloroform.

-

A multi-step process involving:

-

Preparation of the isoquinoline core structure

-

Chlorination at positions 1 and 3 using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

-

Selective bromination at position 8 using controlled bromination conditions

-

Industrial Production Methods

Industrial production of 8-Bromo-1,3-dichloroisoquinoline may employ continuous flow reactors to maintain consistent reaction conditions, ensuring high yields and purity of the final product. These methods typically utilize:

-

Large-scale bromination and chlorination processes

-

Carefully controlled reaction parameters (temperature, concentration, time)

-

Efficient purification techniques to meet high purity standards (≥98%)

Chemical Reactivity

Types of Reactions

8-Bromo-1,3-dichloroisoquinoline undergoes several types of chemical reactions, including:

-

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

-

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

-

Coupling Reactions: It can participate in coupling reactions (such as Suzuki, Stille, or Sonogashira couplings) to form more complex molecules.

-

Photolysis: The compound can undergo photolysis in response to irradiation with ultraviolet or near-visible light.

Common Reagents and Conditions

Common reagents and conditions used in reactions with 8-Bromo-1,3-dichloroisoquinoline include:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide, potassium tert-butoxide | Basic conditions, moderate temperature |

| Oxidation | Potassium permanganate, chromium trioxide | Acidic conditions, controlled temperature |

| Reduction | Lithium aluminum hydride, sodium borohydride | Inert atmosphere, low to moderate temperature |

| Cross-coupling | Palladium catalysts, organometallic reagents | Inert atmosphere, controlled temperature |

Table 4: Common reagents and conditions for reactions involving 8-Bromo-1,3-dichloroisoquinoline

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used:

-

Nucleophilic substitution can yield various alkylated or arylated isoquinoline derivatives

-

Oxidation and reduction can lead to the formation of quinoline or tetrahydroisoquinoline derivatives

-

Cross-coupling reactions can produce arylated or alkylated isoquinolines with extended conjugation

Applications

Scientific Research Applications

8-Bromo-1,3-dichloroisoquinoline serves as an important building block in various scientific fields:

-

Chemistry: It functions as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

-

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

-

Medicine: It is investigated for its potential therapeutic properties, particularly as a scaffold for developing compounds with anticancer and antimicrobial activities.

-

Pharmaceutical Research: The compound serves as a valuable intermediate in drug discovery and development programs targeting various disease states.

Biochemical Analysis

At the molecular level, 8-Bromo-1,3-dichloroisoquinoline and its derivatives can interact with biomolecules in several ways:

-

Enzyme Interactions: The compound can potentially inhibit enzymes by binding to their active sites or allosteric sites, including possible interactions with cytochrome P450 enzymes involved in metabolic processes.

-

Cellular Effects: It may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism, potentially affecting pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway.

-

Temporal Effects: In laboratory settings, the stability and degradation of this compound are important factors to consider, as it may degrade over extended periods or under specific conditions such as exposure to light or heat.

| Classification | Information |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H301-H311-H331 (Toxic if swallowed, toxic in contact with skin, toxic if inhaled) |

| Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 |

| Transport Class | 6.1 |

| UN Number | 2811 |

| Packing Group | III |

Table 5: Hazard information for 8-Bromo-1,3-dichloroisoquinoline

Comparison with Similar Compounds

Related Isoquinoline Derivatives

Several related halogenated isoquinoline derivatives share structural similarities with 8-Bromo-1,3-dichloroisoquinoline but differ in their substitution patterns:

| Compound | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| 7-Bromo-1,3-dichloroisoquinoline | 924271-40-9 | C₉H₄BrCl₂N | Bromine at position 7 instead of 8 |

| 5-Bromo-1,3-dichloroisoquinoline | 1215767-89-7 | C₉H₄BrCl₂N | Bromine at position 5 instead of 8 |

| 6-Bromo-1,3-dichloroisoquinoline | 552331-05-2 | C₉H₄BrCl₂N | Bromine at position 6 instead of 8 |

| 1,3-Dichloroisoquinoline | 7742-73-6 | C₉H₅Cl₂N | No bromine substituent |

Table 6: Comparison of 8-Bromo-1,3-dichloroisoquinoline with related compounds

Structure-Activity Relationships

The position of halogen substituents on the isoquinoline scaffold can significantly affect the compound's chemical reactivity and biological activity:

-

The presence of bromine at the 8-position in 8-Bromo-1,3-dichloroisoquinoline imparts distinct chemical and biological properties compared to derivatives with bromine at other positions.

-

Halogenated isoquinolines, including 8-Bromo-1,3-dichloroisoquinoline, have been investigated for their potential biological activities, particularly as scaffolds for developing compounds with antimicrobial, antiviral, and anticancer properties.

-

The specific substitution pattern of 8-Bromo-1,3-dichloroisoquinoline makes it a unique building block for targeted research and industrial applications compared to its structural isomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume